molecular formula C14H19Cl3N2O3 B11985224 4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide

4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide

Cat. No.: B11985224
M. Wt: 369.7 g/mol
InChI Key: PHZNVZQXTLLUPY-UHFFFAOYSA-N
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Description

4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloroethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the trichloroethyl group through a series of substitution reactions. The methoxypropyl group can be added via nucleophilic substitution, using appropriate reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trichloroethyl group can be reduced to form a simpler ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the trichloroethyl group can produce ethyl derivatives.

Scientific Research Applications

4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-((2-furylmethyl)amino)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide

Uniqueness

4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C14H19Cl3N2O3

Molecular Weight

369.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]benzamide

InChI

InChI=1S/C14H19Cl3N2O3/c1-21-9-3-8-18-13(14(15,16)17)19-12(20)10-4-6-11(22-2)7-5-10/h4-7,13,18H,3,8-9H2,1-2H3,(H,19,20)

InChI Key

PHZNVZQXTLLUPY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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